
N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their interactions with biological systems or transformations in the environment. For instance, paper describes a series of N-(2-phenethyl)cinnamides, which are structurally related to the compound , and their role as antagonists at NMDA receptor subtypes. This suggests that the compound of interest may also interact with similar biological targets. Paper discusses the transformation of a different N-substituted benzamide in soil, indicating that such compounds can undergo environmental degradation processes.
Synthesis Analysis
The synthesis of N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is not detailed in the provided papers. However, the synthesis of related compounds, such as the N-(2-phenethyl)cinnamides in paper , typically involves the formation of amide bonds between the appropriate amine and acid or acid derivative. The synthesis process may involve steps such as activation of the acid, protection of functional groups, and purification of the final product.
Molecular Structure Analysis
While the molecular structure of N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide is not analyzed in the provided papers, the structure of related compounds, such as the N-(2-phenethyl)cinnamides in paper , suggests that the compound of interest may have similar features, such as aromatic rings and substituents that can affect its biological activity and interaction with receptors.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide. However, paper describes the transformation of a benzamide herbicide in soil, which undergoes cyclization and hydrolysis. This indicates that the compound of interest may also be subject to environmental degradation through similar pathways, depending on its chemical structure and the conditions it is exposed to.
Physical and Chemical Properties Analysis
Scientific Research Applications
Structural Analysis and Supramolecular Assembly
A study by Wang et al. (2016) on a structurally similar compound, N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, revealed insights into the molecular geometry and hydrogen bonding that contribute to a three-dimensional supramolecular structure. This information is crucial for understanding how similar compounds might interact in biological systems or form crystalline structures for material science applications (Chang Wang, K. Zheng, Yan-Tuan Li, & Zhiyong Wu, 2016).
Catalysis and Reaction Mechanisms
Research on pyridylpyrazole ligands for the Heck reaction, which includes compounds with chlorobenzene groups, highlights the potential of N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide in catalyzing carbon-carbon bond formation. The study demonstrated how substituents at N1 influence catalytic efficiency, offering pathways for synthesizing complex organic molecules (V. Montoya et al., 2008).
Environmental Degradation and Remediation
The transformations of herbicides in soil, involving compounds with chlorobenzyl and related functional groups, provide insights into the environmental behavior and degradation pathways of N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide. Such studies are essential for assessing the environmental impact and developing remediation strategies for compounds released into the environment (R. Y. Yih, C. Swithenbank, & D. H. McRae, 1970).
Synthesis and Chemical Reactivity
Amide formation via decarboxylative condensation represents another application domain, demonstrating the compound's relevance in synthetic organic chemistry for forming amide bonds, a fundamental reaction in pharmaceutical and materials chemistry (Lei Ju et al., 2011).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-9-5-4-6-14(17)12-22-18(24)19(25)23-13-20(26,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,26H,10-13H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZPVDVBDFOLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2515132.png)
![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide](/img/structure/B2515134.png)
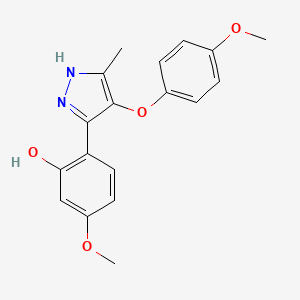
![4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2515136.png)
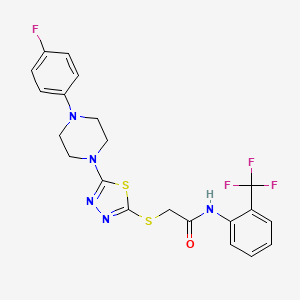
![N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2515138.png)
![6-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2515139.png)
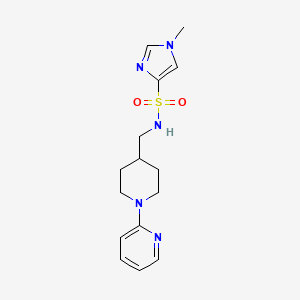

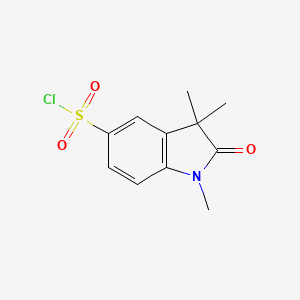
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2515144.png)
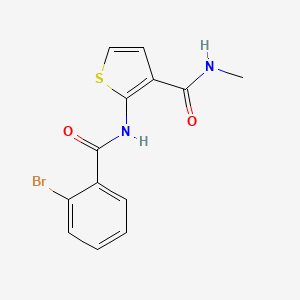
![N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2515147.png)
![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2515153.png)